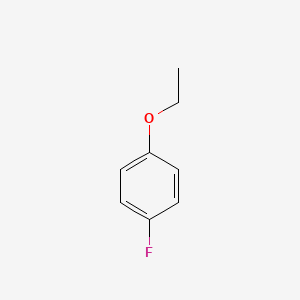

4-Fluorophenetole

Beschreibung

Historical Context and Significance of Fluorinated Organic Compounds in Chemical Synthesis

The field of organofluorine chemistry, which provides the foundation for compounds like 4-Fluorophenetole, has a rich history that began even before the isolation of elemental fluorine. nih.govjst.go.jp The first description of a fluorine compound, fluorspar (calcium fluoride), dates back to the 16th century, where it was used as a metallurgical flux. numberanalytics.com However, the journey to understanding and utilizing fluorine in organic chemistry was a long and challenging one. A significant breakthrough occurred in 1862 when Alexander Borodin reported the first nucleophilic substitution to create an organofluorine compound, a halogen exchange method now widely used in the chemical industry. nih.gov The isolation of the highly reactive and electronegative element fluorine was finally achieved by Henri Moissan in 1886, an accomplishment that earned him the Nobel Prize in Chemistry and opened the door for extensive research into organofluorine compounds. numberanalytics.com

The introduction of fluorine into organic molecules imparts unique properties not seen in their non-fluorinated analogues. numberanalytics.combeilstein-journals.org The carbon-fluorine (C-F) bond is the strongest in organic chemistry, lending high thermal and chemical stability to fluorinated compounds. nih.govjst.go.jp Furthermore, fluorine's high electronegativity and small size can significantly alter a molecule's electronic properties, conformation, and lipophilicity. These changes can enhance metabolic stability, receptor binding affinity, and membrane permeability, making fluorinated compounds highly valuable in various fields. beilstein-journals.orgvulcanchem.comnetascientific.com

The strategic incorporation of fluorine became a routine practice in drug discovery, often referred to as "fluorine-scanning." beilstein-journals.org This has led to a considerable number of modern pharmaceuticals and agrochemicals containing at least one fluorine atom. beilstein-journals.org The development of safer and more selective fluorinating agents, moving away from the hazardous molecular fluorine (F₂), has been crucial for the widespread advancement of organofluorine chemistry, contributing to what is often called the 'golden age' of fluorine chemistry. beilstein-journals.org

Overview of this compound's Role as a Key Intermediate in Complex Molecule Synthesis

This compound (1-ethoxy-4-fluorobenzene) is a key building block in the synthesis of more complex molecules, primarily within the pharmaceutical and agrochemical industries. vulcanchem.comchemicalbook.com Its structure, featuring a stable fluorinated aromatic ring and an ethoxy group, provides a versatile scaffold for various chemical transformations. The presence of the fluorine atom and the ethoxy group influences the reactivity of the benzene (B151609) ring, and these substituents can be sites for further functionalization.

The primary utility of this compound lies in its role as an intermediate. vulcanchem.com For instance, fluorophenols, the precursors to this compound, are crucial intermediates for synthesizing pharmaceutically or pesticidally active compounds. epo.org The synthesis of this compound itself can be achieved from its precursor, 4-Fluorophenol (B42351), through methods like the Williamson ether synthesis. guidechem.comacs.org 4-Fluorophenol can be prepared via several routes, including the hydrolysis of 1-bromo-4-fluorobenzene (B142099) or through diazotization of p-anisidine (B42471) followed by thermal decomposition. epo.orggoogle.com

The fluorinated phenyl group is a common motif in many bioactive molecules. For example, related fluorinated building blocks are used in the synthesis of opioid receptor antagonists and other pharmaceutical prerequisites. vosunbio.com The structure of this compound makes it suitable for structure-activity relationship (SAR) studies, where systematic modifications are made to a molecule to determine how its chemical structure relates to its biological activity. vulcanchem.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 459-26-7 |

| Molecular Formula | C₈H₉FO |

| Molecular Weight | 140.15 g/mol |

| Boiling Point | 173 °C |

| Melting Point | -8 °C |

| Density | 1.0715 g/cm³ at 18 °C |

| InChI Key | PURLWQWDGIIYBG-UHFFFAOYSA-N |

Evolution of Research Trajectories Pertaining to this compound

Research involving fluorinated aromatic compounds has evolved significantly since the initial discoveries. Early research focused on developing fundamental synthetic methodologies to introduce fluorine into organic molecules. nih.govnumberanalytics.com This included mastering challenging reactions like direct fluorination and developing milder reagents. beilstein-journals.org The Schiemann reaction and halogen exchange (Halex) process were important early methods for synthesizing fluoroaromatic compounds. nih.gov

The trajectory of research then shifted towards leveraging the unique properties of fluorinated compounds for specific applications. In medicinal chemistry, the focus turned to using small fluorinated building blocks like this compound to create complex drug candidates with improved pharmacokinetic and pharmacodynamic profiles. beilstein-journals.orgnetascientific.com The ability of fluorine to enhance metabolic stability and binding interactions became a key driver of research. vulcanchem.comnetascientific.com

Contemporary research continues to explore novel applications and synthetic strategies. The development of more efficient and "green" synthetic routes is an ongoing area of interest. chemicalbook.com Furthermore, the use of fluorinated intermediates extends beyond pharmaceuticals and agrochemicals into materials science, where they are used to create specialty polymers and materials with specific electronic or physical properties. vulcanchem.comnetascientific.com The study of the conformational preferences and non-covalent interactions in molecules like β-fluorophenetole, a structural relative of this compound, using advanced spectroscopic techniques, indicates a sophisticated level of research aimed at understanding the fundamental physicochemical behavior of these molecules. acs.orgresearchgate.net This fundamental understanding is crucial for designing molecules with precisely tailored properties for advanced applications.

Table 2: Spectroscopic Data References for 4-Fluorophenol (a precursor to this compound)

| Spectroscopic Technique | Available Data Source |

|---|---|

| Mass Spectrometry | NIST/EPA/NIH Mass Spectral Library nist.gov |

| ¹H NMR | SpectraBase spectrabase.com |

| ¹⁹F NMR | SpectraBase spectrabase.com |

| FTIR | SpectraBase nih.gov |

Note: This table refers to the precursor 4-Fluorophenol, as detailed spectroscopic data for this compound is less commonly published in readily accessible databases.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-ethoxy-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO/c1-2-10-8-5-3-7(9)4-6-8/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURLWQWDGIIYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196643 | |

| Record name | 4-Fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459-26-7 | |

| Record name | 1-Ethoxy-4-fluorobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=459-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluorophenetole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000459267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Fluorophenetole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89719 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Fluorophenetole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluorophenetole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.626 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-FLUOROPHENETOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD5J3N8TM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 4 Fluorophenetole and Its Analogues

Established Synthetic Pathways for 4-Fluorophenetole Production

The traditional synthesis of this compound primarily relies on two well-established reaction types: alkylation of a pre-fluorinated phenol (B47542) or fluorination of a phenetole (B1680304) precursor.

Alkylation Reactions in this compound Synthesis

The most common method for synthesizing this compound is through the Williamson ether synthesis. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction involves the alkylation of 4-fluorophenol (B42351) with an ethylating agent. The process begins with the deprotonation of 4-fluorophenol by a base to form the more nucleophilic 4-fluorophenoxide ion. This is typically achieved using a strong base like sodium hydroxide (B78521) or potassium hydroxide. byjus.comyoutube.com The resulting phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an ethyl halide, such as ethyl bromide or ethyl iodide, to yield this compound. wikipedia.orgacs.org The reaction is generally carried out in a suitable solvent, such as ethanol (B145695) or acetonitrile. masterorganicchemistry.comacs.org

Another approach involves the dealkylation of fluoroanisole or fluorophenetole, although this is more relevant for the production of fluorophenols. google.com

Table 1: Key Reagents in Williamson Ether Synthesis of this compound

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Starting Material | 4-Fluorophenol | Provides the fluorinated aromatic ring and the oxygen atom of the ether. |

| Ethylating Agent | Ethyl bromide, Ethyl iodide, Diethyl sulfate | Provides the ethyl group for the ether linkage. |

| Base | Sodium hydroxide (NaOH), Potassium hydroxide (KOH), Sodium hydride (NaH) | Deprotonates the phenol to form the more reactive phenoxide ion. |

| Solvent | Ethanol, Acetonitrile, Dimethylformamide (DMF) | Provides a medium for the reaction to occur. |

Aromatic Fluorination Strategies in Phenetole Derivatives

An alternative to alkylating a fluorinated phenol is the direct fluorination of phenetole itself. However, direct fluorination of aromatic compounds can be challenging due to the high reactivity of fluorine gas and the potential for multiple substitutions and side reactions. tcichemicals.com More controlled methods for aromatic fluorination are often preferred.

One such method is electrophilic fluorination, where a source of "F+" is used to substitute a hydrogen atom on the aromatic ring. Reagents like Selectfluor™ are examples of electrophilic fluorinating agents. tcichemicals.com Another approach is nucleophilic aromatic substitution (SNAr), where a leaving group on the phenetole ring is displaced by a fluoride (B91410) ion. This, however, requires the presence of strong electron-withdrawing groups to activate the ring for nucleophilic attack, which are not present in phenetole.

A more specialized method involves the use of deoxyfluorinating agents like PhenoFluor™, which can convert phenols to aryl fluorides in a single step. sigmaaldrich.com While this is typically used to synthesize fluorinated aromatics from phenols, the reverse concept of fluorinating an existing ether is less common. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classic method for introducing fluorine onto an aromatic ring but would require starting from an amino-phenetole derivative.

Novel and Green Chemistry Approaches to this compound Synthesis

In recent years, there has been a significant push towards developing more sustainable and efficient synthetic methods. This has led to the exploration of catalytic systems and green chemistry principles in the synthesis of this compound and other fluorinated ethers. rsc.orgresearchgate.net

Catalytic Methods for Enhanced Selectivity and Yield

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed with higher selectivity and yield under milder conditions. In the context of this compound synthesis, phase-transfer catalysts (PTCs) are particularly relevant for the Williamson ether synthesis. wikipedia.org PTCs, such as quaternary ammonium (B1175870) salts like tetrabutylammonium (B224687) bromide, facilitate the transfer of the water-soluble phenoxide ion into the organic phase where the alkyl halide is dissolved, thereby accelerating the reaction rate. youtube.comwikipedia.org

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool to accelerate reaction rates. researchgate.net The Williamson ether synthesis of 2-fluorophenetole (B1584092) from 2-fluorophenol (B130384) and ethyl bromide has been successfully optimized using microwave irradiation, significantly reducing reaction times from hours to minutes. acs.orgresearchgate.netresearchgate.net

Sustainable Synthesis Paradigms for Fluorinated Ethers

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. wjpls.orgacs.org In the synthesis of fluorinated ethers, this translates to using less hazardous solvents, reducing energy consumption, and improving atom economy. acs.org

One green approach involves the use of water as a solvent, which is environmentally benign. rsc.orgnih.gov The synthesis of fluorinated ethers has been achieved through the addition reaction of alcohols to fluorinated olefins in water, offering an organic solvent-free procedure. rsc.orgresearchgate.net While not directly applied to this compound, this demonstrates the potential for aqueous-based syntheses of fluorinated ethers.

The use of recyclable solid catalysts, such as Dowex resins, in reactions like the Pechmann condensation for coumarin (B35378) synthesis, showcases another green chemistry principle that could be adapted for ether synthesis. researchgate.net The goal is to develop processes that are not only efficient but also have a minimal environmental footprint. nih.govdigitellinc.com

Synthesis of Derivatized this compound Compounds

The synthesis of derivatives of this compound involves modifying the core structure to introduce new functional groups or alter its properties. This can be achieved by starting with a derivatized 4-fluorophenol or by performing reactions on the this compound molecule itself.

For instance, β-bromo-4-fluorophenetole can be synthesized from 4-fluorophenol and 1,2-dibromoethane. tcichemicals.comgreyhoundchrom.com This introduces a reactive bromoethyl group that can be further modified. Derivatization strategies can include alkylation, acylation, oxidation, and reduction reactions to modify existing functional groups or introduce new ones. numberanalytics.com For example, introducing specific groups can enhance the biological activity of a compound. nih.gov The synthesis of derivatives of phenyl vinyl ether often proceeds through a two-step synthesis involving a beta-chlorophenetole derivative. ubc.ca

Table 2: Examples of Derivatized this compound Compounds and their Synthesis

| Derivative Name | Starting Materials | Key Reaction Type |

|---|---|---|

| β-Bromo-4-fluorophenetole | 4-Fluorophenol, 1,2-Dibromoethane | Williamson Ether Synthesis |

| Amino-4-fluorophenetole | Nitro-4-fluorophenetole | Reduction of the nitro group |

| This compound-sulfonic acid | This compound, Sulfuric acid | Electrophilic Aromatic Sulfonation |

Strategies for ortho-, meta-, and para-Substituted this compound Analogues

The synthesis of substituted analogues of this compound requires regioselective introduction of functional groups onto the aromatic ring. The strong ortho-, para-directing nature of the hydroxyl group (in the 4-fluorophenol precursor) and the ethoxy group (in this compound) governs the primary strategies employed. As the para-position is occupied by the fluorine atom, synthetic efforts are focused on achieving ortho- and meta-substitution.

Ortho-Substitution:

Direct electrophilic substitution on this compound or its precursor, 4-fluorophenol, typically yields ortho-substituted products. The hydroxyl and ethoxy groups activate the positions ortho to them for reactions such as alkylation, halogenation, and formylation.

One common strategy is the Friedel-Crafts alkylation. For instance, 4-fluorophenol can be alkylated at the ortho-position with a tertiary alcohol in the presence of a Lewis or Brønsted acid catalyst. The resulting ortho-alkylated 4-fluorophenol can then be ethylated to afford the final ortho-substituted this compound analogue. numberanalytics.com Another powerful method for selective ortho-functionalization is directed ortho-lithiation, where a directing group guides an organolithium base to deprotonate the adjacent ortho-position, creating a nucleophilic site for reaction with various electrophiles. chemicalbook.com

A "blocking group" strategy can also be employed to ensure exclusive ortho-substitution. The more accessible para-position of a starting phenol is first protected with a reversible blocking group, such as a sulfonyl group (SO₃H). Subsequent electrophilic substitution is then directed to the only available activated positions, which are ortho to the primary activating group. The blocking group is removed in a final step to yield the pure ortho-substituted product. mdpi.com

| Reaction | Starting Material | Reagents | Product Type | Reference |

| Friedel-Crafts Alkylation | 4-Fluorophenol | t-Butanol, FeCl₃, TFA | 2-tert-Butyl-4-fluorophenol | numberanalytics.com |

| Ortho-Formylation | Phenols | MgCl₂, Et₃N, Paraformaldehyde | Salicylaldehydes | mdpi.com |

| Blocking Group Strategy | Anisole (example) | 1. SO₃, H₂SO₄ 2. Br₂ 3. H₂SO₄, heat | ortho-Bromoanisole | mdpi.com |

| Cross-Coupling | 2,4-Difluorophenol | n-C₁₂H₂₅MgBr, NiCl₂(diippbz) | 2-Alkyl-4-fluorophenol | asianpubs.org |

Meta-Substitution:

The synthesis of meta-substituted phenols and their corresponding ethers is more challenging due to the inherent directing effects of the hydroxyl/ethoxy group. sigmaaldrich.com Direct electrophilic substitution on 4-fluorophenol or this compound does not yield meta-products in significant amounts. Therefore, indirect strategies are required.

A prominent approach involves the use of cyclohexenone derivatives as starting materials. The desired substituent can be introduced at the "meta" position of the cyclohexenone ring via reactions like Michael addition or Heck coupling. Subsequent aromatization of the substituted cyclohexenone, often through an oxidative dehydrogenation process, yields the meta-substituted phenol. sigmaaldrich.comnsf.gov This phenol can then be converted to the corresponding this compound analogue via Williamson ether synthesis. This multi-step de novo construction of the aromatic ring bypasses the regioselectivity constraints of electrophilic aromatic substitution.

| Strategy | Key Intermediate | Key Reaction Step | Product Type | Reference |

| Cyclohexenone Functionalization | Substituted Cyclohexenone | Aerobic Oxidative Heck Coupling / Dehydrogenation | meta-Substituted Phenol | sigmaaldrich.com |

| Aromatization | Substituted Cyclohexenone | DMSO/I₂ Catalyzed Oxidation | meta-Substituted Phenol | nsf.gov |

Stereoselective Synthesis of Chiral this compound Derivatives

The introduction of chirality into this compound derivatives can be achieved by modifying the ethyl side chain or by creating atropisomerism with bulky ortho-substituents. The synthesis of enantiomerically pure or enriched derivatives is crucial for pharmaceutical applications, where different enantiomers can exhibit distinct biological activities.

A primary strategy involves the use of chiral building blocks. The Williamson ether synthesis can be adapted by reacting 4-fluorophenoxide with a chiral, enantiopure ethylating agent. For example, reacting 4-fluorophenol with enantiomerically pure propylene (B89431) oxide or its derivatives, such as (S)-1-chloro-3-(4-fluorophenoxy)propan-2-ol, can yield chiral propanol (B110389) derivatives of this compound. chemicalbook.com The synthesis of (S)-1-(4-Fluorophenoxy)propan-2-ol is a documented example that provides a template for this approach. google.combldpharm.com

Another powerful method is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to control the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org For instance, a chiral auxiliary could be attached to an achiral ethylating agent to direct a nucleophilic attack by 4-fluorophenoxide to one face of the molecule, thereby creating a new stereocenter with high selectivity. After the key stereocenter-forming step, the auxiliary is removed to yield the enantiomerically enriched product. researchgate.netscielo.org.mx

Furthermore, asymmetric catalysis provides an elegant route to chiral derivatives. A chiral catalyst can be used to transform an achiral precursor into a chiral product with high enantioselectivity. For example, an asymmetric reduction of a ketone on the ethyl side chain or an asymmetric hydroformylation of a vinyl ether precursor could establish the desired stereocenter.

| Strategy | Example Precursor/Reaction | Chiral Product Type | Reference |

| Chiral Building Block Synthesis | 4-Fluorophenol + (S)-Propylene Oxide | (S)-1-(4-Fluorophenoxy)propan-2-ol | google.combldpharm.com |

| Chiral Auxiliary Approach | N-acyl-oxazolidinones in aldol (B89426) reactions | Chiral β-hydroxy carbonyl compounds | wikipedia.orgscielo.org.mx |

| Asymmetric Catalysis | Pd-catalyzed desymmetrization of meso-dibenzoates | γ-Benzoyloxy cycloalkenones | rsc.org |

| Nucleophilic Ring Opening | 4-Chlorophenol + Epichlorohydrin -> Hydrolysis | 1-(4-Chlorophenoxy)propan-2-ol |

These methodologies provide a versatile toolbox for the synthesis of a wide array of this compound analogues, enabling the systematic exploration of their properties for various applications.

Mechanistic Investigations of Reactions Involving 4 Fluorophenetole

Reaction Kinetics and Thermodynamics of 4-Fluorophenetole Transformations

The study of reaction kinetics, which measures the rates of chemical reactions, and thermodynamics, which deals with the energy changes and stability of systems, provides a fundamental understanding of the transformations involving this compound. concordia.camt.com Chemical reaction kinetics offer insights into how variables like concentration, temperature, and catalysts influence the speed of a reaction. mt.com This data is crucial for elucidating reaction mechanisms and optimizing synthetic outcomes. mt.com

Thermodynamic principles govern the equilibrium state of chemical reactions, defining the extent to which a transformation will occur. concordia.ca The change in Gibbs free energy (ΔG) is the key thermodynamic parameter that determines whether a reaction is spontaneous. For a reaction to proceed, the system moves towards a state of minimum free energy. youtube.com The theoretical basis of chemical changes and equilibria is foundational to understanding the behavior of substances like this compound in reactions. concordia.ca

While specific kinetic and thermodynamic data for many reactions of this compound are not widely published in dedicated studies, these parameters can be predicted and analyzed using computational models. cam.ac.uk Such models, based on the principles of thermodynamics and kinetics, can simulate reaction pathways and predict the stability of reactants, intermediates, and products. concordia.cacam.ac.uk For instance, thermodynamic analysis can predict phase transformations and equilibrium conditions for materials. ethz.charxiv.org

The rate of a reaction is described by a rate law, which mathematically relates the reaction speed to the concentration of the reactants. libretexts.org The general form of a rate equation is: Rate = k[A]^s[B]^t where 'k' is the rate constant, and 's' and 't' are the reaction orders with respect to reactants A and B. libretexts.org Determining these parameters for this compound transformations would require experimental measurements, such as tracking the concentration of species over time. mt.com

Elucidation of Reaction Mechanisms in this compound Derivatization

The this compound molecule possesses two key functional groups attached to the benzene (B151609) ring: an ethoxy group (-OCH2CH3) and a fluorine atom (-F). Both are ortho-, para-directing groups in electrophilic aromatic substitution reactions, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to them. However, the ethoxy group is a strong activating group, while the fluorine atom is a deactivating group. The position para to the ethoxy group is already occupied by fluorine, so electrophilic substitution is expected to occur primarily at the positions ortho to the ethoxy group.

A notable example of this compound derivatization is in the synthesis of radiolabeled compounds for medical imaging. For instance, n.c.a. (no-carrier-added) 4-[¹⁸F]fluoroarylalkylethers can be synthesized from 4-[¹⁸F]fluorophenol. nih.gov This involves a nucleophilic substitution reaction where the phenoxide ion reacts with an alkyl halide. nih.gov The general mechanism for such an ether synthesis (Williamson ether synthesis) starting from 4-fluorophenol (B42351) would be:

Deprotonation: A base removes the acidic proton from the hydroxyl group of 4-fluorophenol to form the 4-fluorophenoxide ion.

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking an ethyl halide (e.g., ethyl bromide) in an Sₙ2 reaction to form this compound.

Another key reaction type is electrophilic aromatic substitution. The mechanism generally proceeds in two steps:

Attack by Electrophile: The π electrons of the aromatic ring attack an electrophile (E⁺), forming a resonance-stabilized carbocation known as a sigma complex or arenium ion.

Deprotonation: A base removes a proton from the carbon atom that bears the electrophile, restoring the aromaticity of the ring.

Role of Fluorine in Directing Reactivity and Selectivity in this compound Chemistry

The fluorine atom plays a significant and dual role in the reactivity of this compound. Its influence stems from its extreme electronegativity, the highest of any element. quora.comnumberanalytics.com This high electronegativity creates a strong inductive effect (-I effect), withdrawing electron density from the aromatic ring and deactivating it towards electrophilic attack compared to benzene. numberanalytics.com

However, like other halogens, fluorine also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R or +M effect). This resonance effect directs incoming electrophiles to the ortho and para positions. Because the inductive effect of fluorine is stronger than its resonance effect, it is considered a deactivating, ortho-, para-directing group. The C-F bond is exceptionally strong, making fluorine-containing compounds often very stable and unreactive at that site. stackexchange.com

In this compound, the directing effects of the fluorine and the ethoxy group must be considered together.

| -OCH₂CH₃ | Weakly deactivating (-I) | Strongly activating (+R) | Net Activating | Ortho, Para-directing |

Studies on the Stability Profiles of this compound under Various Reaction Conditions

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. Safety data sheets and related literature provide key information on its stability profile. Under recommended storage conditions, this compound is a stable compound. tcichemicals.com Similarly, related compounds like 4-bromo-2-chloro-6-fluorophenetole are also reported to be stable under recommended temperatures and pressures. aksci.com

However, its stability is compromised under specific conditions. It is crucial to avoid certain conditions and materials to prevent hazardous reactions.

Stability and Reactivity Data for this compound

| Parameter | Description | Source |

|---|---|---|

| Chemical Stability | Stable under proper and recommended conditions. | tcichemicals.comaksci.com |

| Conditions to Avoid | Open flames, hot surfaces, and dust generation. | tcichemicals.comaksci.com |

| Incompatible Materials | Strong oxidizing agents. | tcichemicals.comaksci.com |

| Hazardous Decomposition Products | Upon combustion or exposure to high temperatures, it may decompose to form carbon monoxide, carbon dioxide, and hydrogen fluoride (B91410). | tcichemicals.comaksci.com |

| Hazardous Reactions | No special reactivity has been reported under normal conditions. | tcichemicals.com |

The presence of the C-F bond contributes significantly to the thermal stability of the molecule. stackexchange.com However, at high temperatures, such as during combustion, this bond can break, leading to the formation of toxic hydrogen fluoride gas. tcichemicals.com The incompatibility with strong oxidizing agents suggests that the aromatic ring or the ethoxy group can be susceptible to oxidation, which could lead to uncontrolled reactions.

Advanced Applications of 4 Fluorophenetole in Organic Synthesis

4-Fluorophenetole as a Building Block in Cross-Coupling Reactions

While the carbon-fluorine bond is notoriously strong and generally resistant to direct cleavage in palladium-catalyzed cross-coupling, this compound can be strategically functionalized to participate in these powerful bond-forming reactions. The primary strategy involves introducing a more reactive leaving group (e.g., bromine, iodine, or triflate) elsewhere on the aromatic ring. A key method to achieve this is through directed ortho-metalation, where a strong base selectively removes a proton from the position adjacent to the ethoxy group, which then can be trapped by an electrophile. unblog.fruwindsor.ca

Once functionalized, for instance as 2-bromo-4-fluorophenetole, the molecule becomes a viable substrate for a suite of palladium-catalyzed reactions that are cornerstones of modern synthesis. nih.govyoutube.com

Suzuki-Miyaura Coupling: This reaction creates carbon-carbon bonds by coupling an organoboron reagent with an organohalide. A derivative like 2-bromo-4-fluorophenetole could be coupled with various aryl or vinyl boronic acids to generate complex biaryl structures, which are prevalent in pharmaceuticals and materials science. mdpi.comchemistryviews.orgmdpi.com

Buchwald-Hartwig Amination: This method is crucial for forming carbon-nitrogen bonds. The reaction of a this compound derivative bearing a halide or triflate with a primary or secondary amine, catalyzed by a palladium-phosphine complex, would yield substituted aniline derivatives. organic-chemistry.orgwikipedia.orglibretexts.orgacsgcipr.orgnih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. wikipedia.orgtaylorandfrancis.comorganic-chemistry.orgyoutube.com This allows for the introduction of vinyl groups onto the this compound scaffold, providing a gateway to further transformations. libretexts.org

The following table illustrates hypothetical outcomes of palladium-catalyzed reactions using a functionalized this compound derivative, with conditions extrapolated from similar substrates found in the literature.

| Reaction Name | Coupling Partner | Catalyst System (Exemplary) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-phenyl-4-fluorophenetole |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 4-(2-ethoxy-5-fluorophenyl)morpholine |

| Heck | n-Butyl acrylate (B77674) | Pd(OAc)₂, P(o-tol)₃, Et₃N | n-Butyl (E)-3-(2-ethoxy-5-fluorophenyl)acrylate |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 1-ethoxy-4-fluoro-2-(phenylethynyl)benzene |

Beyond palladium, other transition metals like nickel and copper are gaining prominence for catalyzing cross-coupling reactions, particularly for activating challenging bonds like C-F. While specific applications for this compound are not widely documented, the field of transition-metal-catalyzed C-F activation is rapidly advancing. nih.govescholarship.orgrsc.org Nickel catalysts, for instance, have shown promise in the cross-coupling of aryl fluorides with organoboron reagents. researchgate.net Such methodologies could potentially enable the direct use of this compound in cross-coupling reactions without prior functionalization, representing a significant step forward in synthetic efficiency.

Utilization in Electrophilic and Nucleophilic Aromatic Substitution Reactions

The reactivity of the this compound ring is dictated by the interplay between its two substituents.

Electrophilic Aromatic Substitution (SEAr) In electrophilic aromatic substitution, the ethoxy group is a powerful activating, ortho, para-directing group due to its ability to donate electron density through resonance. The fluorine atom is deactivating due to its strong inductive electron withdrawal but is also ortho, para-directing through resonance. The potent activating effect of the ethoxy group dominates, making the ring more nucleophilic than benzene (B151609) and directing incoming electrophiles to the positions ortho to the ethoxy group (C2 and C6). wikipedia.orgmasterorganicchemistry.com The fluorine at the C4 position sterically hinders the C3 and C5 positions, further favoring substitution at C2 and C6. researchgate.net

| Reaction | Reagent | Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-4-fluorophenetole |

| Bromination | Br₂, FeBr₃ | 2-Bromo-4-fluorophenetole |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 1-(2-Ethoxy-5-fluorophenyl)ethan-1-one |

| Sulfonation | Fuming H₂SO₄ | 2-Ethoxy-5-fluorobenzene-1-sulfonic acid |

Nucleophilic Aromatic Substitution (SNAr) The classic SNAr mechanism involves the attack of a nucleophile on an aromatic ring, displacing a leaving group. This reaction typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com

This compound is a poor substrate for direct SNAr at the fluorine position. The presence of the electron-donating ethoxy group increases the electron density of the ring, which repels incoming nucleophiles and destabilizes the required anionic intermediate. Therefore, displacing the fluoride (B91410) ion with a nucleophile is not a feasible transformation under standard SNAr conditions. For such a reaction to occur, the molecule would first need to be modified with potent electron-withdrawing groups. osti.govresearchgate.netnih.gov

Contribution to the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. sciencescholar.use-bookshelf.de While not a direct precursor, this compound can be converted into intermediates for heterocycle synthesis. The strategy involves creating two reactive functional groups on the aromatic ring that can participate in a subsequent cyclization reaction.

For example, an electrophilic nitration reaction would yield 2-nitro-4-fluorophenetole. Subsequent reduction of the nitro group to an amine provides 2-amino-4-fluorophenetole. This ortho-amino-ethoxy-aromatic structure is a valuable precursor for synthesizing fused heterocyclic systems like benzoxazoles. Treatment of 2-amino-4-fluorophenetole with a carboxylic acid or its derivative would lead to an amide, which can then undergo acid-catalyzed cyclization and dehydration to form a 2-substituted-6-fluorobenzoxazole. Such fluorinated heterocycles are of significant interest in drug discovery. nih.gov

Role in Multi-Component Reactions and Cascade Processes

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates all or most of the starting materials. nih.govbeilstein-journals.orgmdpi.comdoi.org These reactions are prized for their atom economy and ability to rapidly generate molecular complexity.

Direct use of this compound in MCRs is not well-established. However, its derivatives can be envisioned as components in well-known MCRs. For instance, if this compound is converted to 2-ethoxy-5-fluorobenzaldehyde via ortho-metalation followed by formylation, this aldehyde could serve as the carbonyl component in a Biginelli or Hantzsch reaction to produce complex dihydropyrimidines or dihydropyridines, respectively. Similarly, conversion to an aniline derivative would allow it to participate as the amine component in a Ugi or Passerini reaction. These hypothetical pathways illustrate how the this compound core can be incorporated into diverse scaffolds using highly efficient MCR strategies.

Role of 4 Fluorophenetole in Medicinal Chemistry and Pharmaceutical Research

Integration of 4-Fluorophenetole Moiety into Bioactive Molecules

The this compound structure is an attractive fragment for integration into larger, more complex bioactive molecules. Its presence in chemical supplier catalogs indicates its role as a raw material and intermediate in organic synthesis for pharmaceuticals and other specialty chemicals. greyhoundchrom.comcymitquimica.com The 4-fluorophenyl group, a key component of this structure, is found in numerous approved drugs, highlighting its importance in establishing effective drug-receptor interactions. mdpi.com

The design of drug candidates incorporating the this compound moiety leverages the group's specific steric and electronic properties. The synthesis of these candidates typically involves coupling this compound or its derivatives with other chemical entities. For example, derivatives like β-Bromo-4-fluorophenetole serve as reactive intermediates that can be used to build more complex molecular architectures. greyhoundchrom.com The synthesis of novel compounds often relies on creating new carbon-carbon or carbon-heteroatom bonds, and the phenetole (B1680304) scaffold provides a stable, lipophilic platform for such modifications.

The development of new synthesis methods is crucial for expanding the chemical space available to medicinal chemists. rscbmcs.org Late-stage functionalization, where a key structural element is added near the end of a synthetic sequence, is an efficient strategy for diversifying complex molecules. nih.gov The this compound moiety can be incorporated through various synthetic strategies, including nucleophilic substitution reactions or cross-coupling methods, to produce a library of analogues for biological screening. thieme.defau.eunih.gov

The substitution of a hydrogen atom with fluorine, as seen in this compound, has profound effects on a molecule's properties, a strategy widely employed in drug design. nih.gov

Key impacts include:

Lipophilicity : Fluorine is the most electronegative element, yet it is relatively small (similar in size to a hydrogen atom), allowing it to act as a bioisostere for hydrogen. pressbooks.pub The introduction of a fluorine atom generally increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, such as the blood-brain barrier. mdpi.com

Binding Affinity : The highly polarized C-F bond can engage in favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions. This can lead to increased binding affinity and potency of the drug candidate. nih.gov The fluorine atom can also alter the acidity (pKa) of nearby functional groups, which can influence the molecule's ionization state and its interaction with the target receptor. mdpi.com

Precursor Development for Radiopharmaceuticals and Positron Emission Tomography (PET) Imaging Tracers

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes. nih.gov Fluorine-18 (¹⁸F) is an ideal radioisotope for PET due to its convenient half-life (109.8 minutes) and low positron energy, which results in high-resolution images. nih.gov

The development of novel ¹⁸F-labeled radiotracers is a major focus of radiopharmaceutical chemistry. auntminnie.commichaeljfox.org this compound serves as a structural model for precursors used in the synthesis of these tracers. The synthesis of ¹⁸F-labeled compounds often involves a late-stage radiofluorination step where a leaving group on a precursor molecule is displaced by [¹⁸F]fluoride. nih.govmdpi.com

For instance, the precursor for O-(2-[¹⁸F]fluoroethyl)-L-tyrosine ([¹⁸F]FET), a widely used PET tracer for imaging brain tumors, features a fluoro-ethoxy group attached to a larger molecule. lumiprobe.com The development of such tracers requires stable precursors that can be efficiently radiolabeled. The this compound scaffold is relevant in the design of such precursors, where the non-radioactive ("cold") compound can be used to establish synthesis and purification methods before applying them to the high-radioactivity ("hot") synthesis. The goal is to develop precursor molecules that allow for simple and efficient introduction of ¹⁸F, leading to high radiochemical yield and purity of the final PET tracer. mdpi.comnih.gov

Development of Anesthetic, Sedative, and Analgesic Agents Derived from this compound

The development of new agents for anesthesia, sedation, and analgesia is a critical area of pharmaceutical research. apsf.orgmsdmanuals.com These agents, which include drugs like Propofol, Midazolam, and Fentanyl, act on the central nervous system to induce a controlled state of unconsciousness, reduce anxiety, and relieve pain. utoronto.cawikipedia.org

While fluorination is a common strategy in the design of various CNS-active drugs, publicly available research has not specifically detailed the development of anesthetic, sedative, or analgesic agents directly derived from the this compound scaffold. The discovery programs for these classes of drugs involve extensive screening and optimization to achieve a precise balance of effects on consciousness, respiration, and cardiovascular function while minimizing side effects. umich.edu Although the this compound moiety possesses properties that are often desirable in drug candidates, its specific application in this therapeutic area is not documented in current literature.

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific structural features of a molecule contribute to its biological activity. nih.gov For analogues containing a 4-fluorophenyl group, a key component of this compound, SAR studies help optimize interactions with biological targets.

A notable example involves SAR studies on analogues of FPMINT, an inhibitor of equilibrative nucleoside transporters (ENTs), which are important in cancer chemotherapy and adenosine (B11128) regulation. frontiersin.org In these studies, the presence and position of the fluorine atom on the phenyl ring were found to be crucial for inhibitory activity.

One study investigated a series of FPMINT analogues to determine their potency and selectivity for ENT1 and ENT2. frontiersin.org Key findings from this research highlight the importance of the fluorophenyl moiety:

The presence of a halogen substitute on the phenyl ring attached to the piperazine (B1678402) was found to be essential for inhibitory effects on both ENT1 and ENT2. frontiersin.org

The data below summarizes the inhibitory effects of selected FPMINT analogues, demonstrating the impact of structural changes on biological activity.

| Compound | R1 Group | R2 Group | ENT1 Inhibition (IC₅₀, µM) | ENT2 Inhibition (IC₅₀, µM) |

|---|---|---|---|---|

| FPMINT | Naphthyl | 2-Fluoro | 1.83 | 0.20 |

| 3a | Phenyl | 2-Fluoro | >100 | >100 |

| 3c | 3-Methylphenyl | 2-Fluoro | 1.25 | 1.48 |

| 3d | 4-Ethylphenyl | 2-Fluoro | 4.88 | 1.93 |

| 3g | 4-Methoxyphenyl | 2-Fluoro | 1.56 | 1.41 |

| 3j | Phenyl | 4-Fluoro | >100 | >100 |

Data sourced from a study on FPMINT analogues as inhibitors of human equilibrative nucleoside transporters. frontiersin.org

These SAR studies underscore the utility of the 4-fluorophenyl moiety as a pharmacophore element in drug design and demonstrate how systematic modifications can be used to fine-tune the biological properties of lead compounds for neuropsychiatric and other disorders. nih.govcellectricon.comdrugtargetreview.compsychogenics.comnih.govnih.gov

Applications in Agrochemical and Advanced Materials Research

Synthesis of Agrochemicals Incorporating 4-Fluorophenetole Substructures

The introduction of fluorine into biologically active molecules is a widely used strategy in the agrochemical industry to enhance the efficacy and stability of products. researchgate.netnih.gov Fluorine's high electronegativity can alter a molecule's chemical properties, such as its binding affinity to target enzymes, transport characteristics within a plant, and resistance to metabolic degradation. researchgate.net

While not always a direct precursor, this compound is a key starting material for other valuable intermediates. For instance, the dealkylation of fluorophenetole is a known process for producing p-fluorophenol, a critical intermediate for various agrochemicals. google.com The phenoxy functional group is the basis for phenoxy herbicides, a class of chemicals that act as synthetic auxins, causing uncontrolled growth in broad-leaf weeds. wikipedia.org The incorporation of a fluorine atom onto this basic structure can fine-tune the herbicidal activity. Furthermore, this compound has been identified in patent literature as a component in attractant compositions for certain insect species, indicating its potential use in pest management strategies. google.com

The use of fluorinated building blocks is a significant trend in the development of new agrochemicals, with over half of newly registered compounds in recent years containing fluorine. nih.gov

Table 1: Potential Roles of this compound-derived Moieties in Agrochemicals

| Agrochemical Class | Potential Function of Fluoroaromatic Substructure | Relevant Compound Family |

|---|---|---|

| Herbicides | Modification of binding to target plant enzymes; altered metabolic stability. | Phenoxy herbicides wikipedia.org |

| Insecticides | Enhanced potency and metabolic stability. | Neonicotinoids (many of which are fluorinated) apvma.gov.au |

| Fungicides | Increased efficacy and stability. | Various fluorinated heterocyclic fungicides. nih.gov |

| Pest Attractants | Component of chemical lures for specific insect species. | Insect pheromone and attractant compositions google.com |

Development of Advanced Polymer Materials with this compound Subunits

In polymer science, the incorporation of specific chemical subunits is a fundamental strategy for tailoring the properties of the final material. byjus.comwikipedia.org Polymers are large molecules composed of repeating structural units, or monomers. msu.edu The inclusion of fluorine atoms can significantly modify a polymer's characteristics, including thermal stability, chemical resistance, and surface properties.

The this compound molecule can be used to introduce a 4-fluorophenoxy subunit into a polymer structure. This can be achieved by first modifying this compound to create a polymerizable monomer, such as an acrylate (B77674) or a vinyl ether, and then incorporating it into a polymer chain through polymerization. mdpi.com For example, research into side-chain liquid crystalline polymers has demonstrated the synthesis of polyacrylates containing π-conjugated mesogens, where functionalized aromatic rings are attached to the polymer backbone. mdpi.com

Table 2: Predicted Influence of this compound Subunits on Polymer Properties

| Polymer Property | Influence of 4-Fluorophenoxy Subunit | Potential Application |

|---|---|---|

| Thermal Stability | The strong carbon-fluorine bond can increase resistance to thermal degradation. | High-performance plastics, engineering composites. |

| Chemical Resistance | Fluorination often imparts inertness to various chemicals and solvents. | Chemical-resistant coatings, seals, and linings. |

| Dielectric Properties | The polar C-F bond can alter the dielectric constant and loss, useful for electrical insulation or capacitor dielectrics. | Electrical insulators, components for electronic devices. msu.edu |

| Surface Energy/Wettability | Fluorinated surfaces typically exhibit low surface energy, leading to hydrophobic and oleophobic properties. | Water-repellent and anti-fouling surfaces. |

| Solubility | Can modify solubility in organic solvents, aiding in polymer processing. nih.gov | Solution-processable films and coatings. |

Role in Liquid Crystal and Optoelectronic Material Design

The design of molecules for liquid crystal (LC) and optoelectronic applications relies heavily on creating structures with specific electronic and physical properties. uni-wuerzburg.deftmc.lt Fluorine substitution is a critical tool in this field due to the atom's unique combination of small size and high polarity. rsc.org

In liquid crystal design, the this compound moiety is a valuable building block. Liquid crystals are materials that exhibit phases between a conventional liquid and a solid crystal. colorado.edu The incorporation of fluorine atoms into LC molecules is a primary method for tuning the dielectric anisotropy (Δε), a key parameter for the operation of liquid crystal displays (LCDs). rsc.orgbeilstein-journals.org A lateral fluoro substituent, for example, can reduce transition temperatures and influence the stability of various liquid crystal phases. biointerfaceresearch.com The polar C-F bond, when positioned appropriately within the molecule, can generate either a positive or negative dielectric anisotropy, which is essential for different display technologies. beilstein-journals.org Syntheses of complex, multi-ring liquid crystals often utilize fluorinated phenyl boronic acids or other intermediates that can be derived from starting materials like this compound. researchgate.net

In the broader field of optoelectronics, which includes devices like organic light-emitting diodes (OLEDs) and organic solar cells, fluorinated organic materials are gaining importance. sigmaaldrich.comuwaterloo.ca The electronic properties of conjugated polymers and small molecules can be precisely tuned by adding electron-donating or electron-withdrawing groups. wikipedia.org The fluorinated phenoxy group from this compound can act as such a modifying group, influencing the material's energy levels (HOMO/LUMO), which in turn affects charge injection, transport, and light emission or absorption characteristics. mdpi.com

Table 3: Impact of Fluoro-Substituents on Liquid Crystal Properties

| Property | Effect of Fluorine Incorporation | Rationale |

|---|---|---|

| Dielectric Anisotropy (Δε) | Can be made positive or negative depending on placement. beilstein-journals.org | The strong dipole moment of the C-F bond can be aligned parallel or perpendicular to the molecule's long axis. beilstein-journals.org |

| Viscosity | Generally leads to lower viscosity compared to other polar groups (e.g., -CN). | The low polarizability of the C-F bond reduces intermolecular interactions. beilstein-journals.org |

| Phase Stability | Can stabilize or destabilize certain mesophases (e.g., nematic, smectic). biointerfaceresearch.com | Steric and polar effects of the fluorine atom alter intermolecular packing and forces. rsc.orgbiointerfaceresearch.com |

| Melting Point | Often leads to a reduction in melting point. biointerfaceresearch.com | The substituent disrupts crystal lattice packing efficiency. |

Advanced Analytical and Spectroscopic Characterization Techniques in 4 Fluorophenetole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Fluorophenetole and its Products

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including this compound. libretexts.orgweebly.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and three-dimensional structure of molecules. libretexts.orgweebly.com One-dimensional (1D) and two-dimensional (2D) NMR experiments are routinely employed for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals. mdpi.comoxinst.com

In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons are influenced by the fluorine and ethoxy substituents. The ethoxy group typically displays a triplet for the methyl protons and a quartet for the methylene (B1212753) protons due to spin-spin coupling. The aromatic region shows complex splitting patterns arising from both proton-proton and proton-fluorine couplings.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atom attached to the fluorine atom exhibits a large C-F coupling constant, which is a characteristic feature. The chemical shifts of the aromatic carbons are influenced by the electron-donating ethoxy group and the electron-withdrawing fluorine atom.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are utilized to establish the connectivity between protons and carbons, confirming the structural assignment of this compound and its derivatives. For instance, HMBC spectra can show correlations between the ethoxy protons and the aromatic ring carbons, confirming the ether linkage. oxinst.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound Analogs

| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |

| 4-Fluorophenol (B42351) | CDCl₃ | Aromatic: ~6.8-7.0, OH: variable | Aromatic: ~115-156 |

| 2,6-Dibromo-4-fluorophenol | - | Aromatic: ~7.1 | Aromatic: ~105-148 |

Data is illustrative and based on similar structures. Actual values for this compound may vary.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk In the context of this compound research, MS is crucial for confirming the identity of the synthesized compound and for monitoring the progress of chemical reactions.

Electron ionization (EI) is a common technique where the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. acdlabs.com The resulting mass spectrum displays a molecular ion peak (M+) corresponding to the intact molecule, and a series of fragment ion peaks. The fragmentation pattern is reproducible and serves as a molecular fingerprint, providing valuable structural information. chemguide.co.ukacdlabs.com For aryl ethers, common fragmentation pathways include cleavage of the C-O bond beta to the aromatic ring. miamioh.edu

Tandem mass spectrometry (MS/MS) techniques like Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) offer high specificity and sensitivity for quantitative analysis. proteomics.com.auwikipedia.org These methods involve selecting a precursor ion, fragmenting it, and then detecting a specific product ion. wikipedia.orgresearchgate.net This targeted approach is highly effective for reaction monitoring, allowing for the precise quantification of reactants, intermediates, and products in a complex mixture. nih.gov

Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound

| m/z Value | Possible Fragment |

| 140 | [M]⁺ (Molecular Ion) |

| 112 | [M - C₂H₄]⁺ |

| 95 | [M - OC₂H₅]⁺ |

| 77 | [C₆H₅]⁺ |

This data is hypothetical and for illustrative purposes.

Vibrational Spectroscopy (Infrared, Raman) for Conformational and Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. photothermal.com These techniques are complementary and are used to identify functional groups and study the conformational isomers of this compound. edinst.com

IR spectroscopy measures the absorption of infrared radiation by a molecule, which occurs when there is a change in the dipole moment during a vibration. photothermal.com The IR spectrum of this compound would show characteristic absorption bands for the C-F stretch, the C-O-C ether linkage, and the aromatic C-H and C=C bonds. The exact positions of these bands can be influenced by the molecular conformation. nih.gov

Raman spectroscopy, on the other hand, is based on the inelastic scattering of monochromatic light. photothermal.com A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. edinst.com Raman spectra can provide complementary information to IR, particularly for non-polar bonds and symmetric vibrations. researchgate.net For example, the C=C stretching vibrations of the benzene (B151609) ring often give rise to strong Raman signals.

Studies on related molecules like β-fluorophenetole have shown that vibrational spectroscopy, in conjunction with computational calculations, can be used to identify different conformers present in the gas phase and solid state. acs.org

Table 3: Typical Infrared Absorption Frequencies for Functional Groups in this compound

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-F | Stretch | 1250 - 1000 |

| C-O (Aryl-Alkyl Ether) | Asymmetric Stretch | 1275 - 1200 |

| C-O (Aryl-Alkyl Ether) | Symmetric Stretch | 1075 - 1020 |

| Aromatic C=C | Stretch | 1600 - 1400 |

| Aromatic C-H | Stretch | 3100 - 3000 |

These are general ranges and the exact values for this compound can vary.

Chromatographic Methods (Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating the components of a mixture and are widely used for assessing the purity of this compound and for monitoring the progress of reactions. birchbiotech.comlibretexts.org

Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. birchbiotech.com In GC, a sample is vaporized and transported by a carrier gas (mobile phase) through a column containing a stationary phase. libretexts.org The separation is based on the differential partitioning of the components between the two phases. birchbiotech.com The purity of a this compound sample can be determined by the number and relative areas of the peaks in the chromatogram. birchbiotech.comlibretexts.org A single, sharp peak would indicate a high-purity sample. libretexts.org GC is also effective for monitoring reactions by analyzing the disappearance of reactants and the appearance of products over time.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. paint.org HPLC is particularly useful for analyzing less volatile or thermally sensitive compounds. nih.gov In reversed-phase HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of this compound and related compounds would be based on their relative polarities. HPLC with a UV detector is a common setup for the analysis of aromatic compounds. scirp.orgnih.gov

Table 4: Comparison of GC and HPLC for Analysis of this compound

| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |

| Principle | Separation of volatile compounds in a gaseous mobile phase. | Separation of compounds in a liquid mobile phase. |

| Sample Volatility | Requires volatile or thermally stable samples. | Can analyze a wide range of compounds, including non-volatile and thermally labile ones. |

| Typical Application | Purity assessment of volatile organic compounds, reaction monitoring. | Purity assessment, analysis of complex mixtures, preparative separations. |

| Detector | Flame Ionization Detector (FID), Mass Spectrometer (MS). | UV-Visible Detector, Diode Array Detector (DAD), Mass Spectrometer (MS). |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orglibretexts.org This technique relies on the diffraction of X-rays by the ordered array of atoms in a crystal. anton-paar.com By analyzing the diffraction pattern, a detailed model of the electron density and, consequently, the atomic positions can be generated. wikipedia.org

For this compound, obtaining a single crystal suitable for X-ray diffraction would allow for the unequivocal determination of its solid-state structure. This would provide precise bond lengths, bond angles, and torsional angles. Such data is invaluable for understanding intermolecular interactions in the crystal lattice and for validating the results of computational chemistry studies.

Table 5: Illustrative Crystallographic Data for a Related Organic Compound (4-Amino-3-fluorophenylboronic acid)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.842(2) |

| b (Å) | 8.666(3) |

| c (Å) | 20.361(6) |

| β (°) | 96.60(2) |

| Volume (ų) | 1024.0 |

Data from a related compound to illustrate typical parameters. researchgate.net This is not the data for this compound.

Computational Chemistry and Theoretical Studies of 4 Fluorophenetole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. q-chem.com These methods solve approximations of the Schrödinger equation to determine molecular properties. mpg.de

While specific DFT studies focused exclusively on 4-Fluorophenetole are not extensively detailed in the provided search results, the principles of such calculations can be outlined. A typical study would involve geometry optimization to find the most stable three-dimensional arrangement of atoms. Following optimization, calculations can reveal key electronic descriptors.

For related fluorinated organic molecules, DFT calculations using the B3LYP functional with basis sets like 6-31G(d) or 6-311++G(d,p) have been successfully employed to reproduce structural parameters and investigate reactive sites. ajchem-a.comset-science.com For instance, in studies of other fluoro-substituted aromatic compounds, the molecular electrostatic potential (MEP) map is often calculated. The MEP map helps to identify regions of a molecule that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). set-science.com

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are also crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.com

In a study on the related compound β-Fluorophenetole, DFT and other ab initio calculations were used to determine the relative energies of its different conformers. researchgate.netacs.org These calculations, however, did not perfectly align with experimental observations, highlighting the challenges in accurately modeling the subtle energetic balances in flexible molecules. acs.org

Molecular Dynamics Simulations of this compound in Biological and Chemical Systems

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information on the conformational dynamics of molecules and their interactions with their environment, such as a solvent or a biological receptor. nih.govrsc.org

In the context of biological systems, MD simulations could be used to model the interaction of this compound with a protein target. This would involve placing the molecule in the active site of the protein and simulating the system's evolution to understand binding modes, interaction energies, and the stability of the protein-ligand complex. Such simulations are invaluable in drug discovery and design. nih.govmdpi.com

Prediction of Spectroscopic Properties and Reaction Pathways

Computational methods are frequently used to predict spectroscopic properties, which can aid in the interpretation of experimental data. For example, time-dependent DFT (TD-DFT) can be used to predict UV-visible absorption spectra by calculating electronic excitation energies and oscillator strengths. nih.govmdpi.com

For a related compound, β-Fluorophenetole, ab initio calculations have been used to estimate the isomeric differences in UV absorptions. researchgate.net While the calculations provided a reasonable fit for the observed vibrational overtones, they were less accurate in predicting the absolute absorption wavelengths. researchgate.net Vibrational frequencies, corresponding to infrared (IR) and Raman spectra, can also be computed. A study on β-Fluorophenetole showed that unscaled normal mode frequencies calculated with DFT were reasonably close to those measured experimentally, particularly for low-frequency modes. researchgate.netacs.org

Table 1: Comparison of Selected Calculated and Experimental Vibrational Frequencies for synclinal-β-Fluorophenetole (Note: This data is for a related compound, β-Fluorophenetole, not this compound)

| Calculated Frequency (cm⁻¹) (B3LYP/6-31G**) | Experimental Frequency (cm⁻¹) (Raman, solid) |

| 344 | 333 |

| 299 | 291 |

| 245 | 243 |

| 211 | 204 |

| 168 | 170 |

| 118 | 120 |

| 79 | 80 |

| Source: Adapted from The Journal of Physical Chemistry A. acs.org |

Furthermore, computational chemistry can be used to explore and predict reaction pathways. rsc.orgnih.govrsc.org This involves locating transition state structures on the potential energy surface, which are the energetic barriers between reactants and products. nih.gov By calculating the energies of reactants, transition states, and products, a reaction energy profile can be constructed, providing insights into the feasibility and kinetics of a proposed chemical reaction. researchgate.netcam.ac.uk No specific reaction pathway predictions for this compound were found in the search results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comderpharmachemica.comresearchgate.net The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govnih.gov

A QSAR study typically involves:

Data Set: A collection of molecules with known chemical structures and measured biological activities (e.g., IC₅₀ values).

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can represent various aspects of the molecule, such as its size, shape, electronic properties, or hydrophobicity.

Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms, a mathematical equation is generated that links the descriptors to the biological activity. mdpi.comderpharmachemica.com

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. derpharmachemica.com

There are no specific QSAR models for this compound derivatives described in the provided search results. To conduct such a study, a series of this compound derivatives with varying substituents would need to be synthesized and tested for a specific biological activity. The resulting data could then be used to build a QSAR model, which could guide the design of new derivatives with potentially enhanced activity.

Environmental and Ecotoxicological Research Perspectives

Studies on the Environmental Fate and Degradation Pathways of 4-Fluorophenetole

The environmental fate of a chemical compound is dictated by its susceptibility to various degradation processes, including biodegradation, photodegradation, and chemical degradation. For fluorinated organic compounds, the carbon-fluorine bond's strength significantly influences their persistence in the environment. wikipedia.org

While specific studies on the complete environmental degradation pathway of this compound are not extensively documented in the available literature, research on analogous fluorinated aromatic compounds provides valuable insights. For instance, studies on the biodegradation of 4-fluorophenol (B42351) by microorganisms like Arthrobacter sp. have shown that the degradation can proceed via a monooxygenase reaction, leading to the formation of benzoquinone, which is then reduced to hydroquinone. nih.gov This pathway ultimately results in the cleavage of the aromatic ring and the release of fluoride (B91410) ions, indicating complete mineralization. nih.gov

The degradation of fluorinated pesticides, another class of organofluorine compounds, often results in the formation of metabolites that can be as persistent or even more toxic than the parent compound. acs.org Research into the environmental fate of these pesticides highlights the need for comprehensive studies on degradation pathways and the identification of all resulting metabolites. acs.org

The table below summarizes potential degradation pathways for fluorinated aromatic compounds based on existing research.

| Degradation Pathway | Description | Potential Metabolites |

| Biodegradation | Microbial breakdown of the compound. Can be initiated by monooxygenase or dioxygenase enzymes, leading to the hydroxylation of the aromatic ring. | Hydroquinone, Benzoquinone, Fluorinated catechols |

| Photodegradation | Breakdown of the compound by sunlight. Can lead to the formation of various transformation products. | Phenolic compounds, other aromatic fragments |

| Chemical Degradation | Breakdown through chemical reactions with other substances in the environment, such as hydrolysis. | 4-Fluorophenol, ethanol (B145695) |

It is important to note that the specific degradation pathway for this compound and the resulting metabolites would need to be determined through dedicated experimental studies.

Ecotoxicological Impact Assessments of this compound and its Metabolites

Ecotoxicology assesses the harmful effects of chemical substances on biological organisms, populations, communities, and ecosystems. For this compound and its potential metabolites, this involves evaluating their toxicity to a range of aquatic and terrestrial organisms. ctgb.nl

While specific ecotoxicity data for this compound is limited in publicly available literature, general principles of ecotoxicology for phenolic and fluorinated compounds can be applied. The toxicity of a substance is typically assessed using standardized tests on representative organisms from different trophic levels, such as algae (producers), daphnids (primary consumers), and fish (secondary consumers). europa.eu The results are often expressed as the concentration causing a 50% effect (EC50) or death (LC50) over a specific time period. europa.eu

The potential metabolites of this compound, such as 4-fluorophenol and hydroquinone, have known toxic effects. For example, studies on the acute toxicity of 4-nonylphenol, a related phenolic compound, have shown it to be toxic to various aquatic invertebrates. nih.gov The degradation of xenobiotics can sometimes lead to the formation of intermediates with higher toxicity than the parent compound, underscoring the importance of assessing the ecotoxicological profile of all breakdown products. nih.gov

The following table provides a general framework for assessing the ecotoxicological impact of a chemical substance.

| Test Organism | Endpoint | Significance |

| Algae (e.g., Raphidocelis subcapitata) | Growth Inhibition (EC50) | Assesses impact on primary producers, the base of the aquatic food web. |

| Invertebrates (e.g., Daphnia magna) | Immobilization (EC50) | Represents the impact on primary consumers. ilo.org |

| Fish (e.g., Zebrafish, Rainbow Trout) | Acute Lethality (LC50) | Indicates the potential harm to higher trophic levels. europa.eu |